

physical and chemical properties of Biotin-C2-S-S-pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biotin-C2-S-S-pyridine*

Cat. No.: *B7796605*

[Get Quote](#)

In-Depth Technical Guide: Biotin-C2-S-S-pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-C2-S-S-pyridine is a versatile biochemical tool extensively utilized in bioconjugation, targeted drug delivery, and proteomics. Its structure incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a cleavable disulfide bond, and a reactive pyridylthio group. This unique combination of features allows for the reversible labeling and pull-down of target molecules, making it an invaluable reagent in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents. This guide provides a comprehensive overview of the physical and chemical properties of **Biotin-C2-S-S-pyridine**, detailed experimental protocols for its use, and a workflow for its application in ADC development.

Physical and Chemical Properties

The fundamental properties of **Biotin-C2-S-S-pyridine** are summarized below, providing essential data for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₂₄ N ₄ O ₂ S ₃	[1]
Molecular Weight	412.59 g/mol	[2]
Appearance	White to off-white solid	
Melting Point	No specific data available	
Solubility	Soluble in DMSO	
LogP (octanol-water)	1.6 (Computed)	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	6	[1]
Rotatable Bond Count	8	[1]

Table 1: Physicochemical Properties of **Biotin-C2-S-S-Pyridine**

Solubility and Stability

Biotin-C2-S-S-pyridine is readily soluble in dimethyl sulfoxide (DMSO). For aqueous applications, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the desired aqueous buffer.

The stability of the molecule is crucial for its application. The disulfide bond is susceptible to cleavage by reducing agents. The pyridylthio group is stable at neutral pH but its stability can be affected by changes in pH. It is recommended to store the solid compound at -20°C for long-term use. Solutions in DMSO can also be stored at -20°C.

Chemical Reactivity and Mechanism of Action

The primary chemical reactivity of **Biotin-C2-S-S-pyridine** is centered around its pyridylthio group and the cleavable disulfide bond.

Conjugation to Thiols

The pyridyldithio group reacts specifically with free sulphydryl (thiol) groups (-SH) on proteins, peptides, and other molecules to form a stable disulfide bond. This reaction releases pyridine-2-thione as a byproduct, which can be monitored spectrophotometrically at 343 nm to follow the progress of the conjugation reaction.

Cleavage of the Disulfide Bond

The disulfide bond within the **Biotin-C2-S-S-pyridine** linker is readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavage releases the biotinylated molecule from its conjugated partner, a feature that is critical for applications such as the release of a drug from an antibody in an ADC or the elution of captured proteins in pull-down assays. The reducing power of DTT is optimal at a pH above 7. [3]

Experimental Protocols

Protocol 1: Conjugation of Biotin-C2-S-S-Pyridine to a Thiol-Containing Protein

This protocol describes the general procedure for labeling a protein with free cysteine residues with **Biotin-C2-S-S-Pyridine**.

Materials:

- Protein with accessible thiol groups (e.g., an antibody with reduced interchain disulfides)
- **Biotin-C2-S-S-Pyridine**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed)
- Reducing agent (optional, e.g., TCEP)
- Desalting column or dialysis equipment

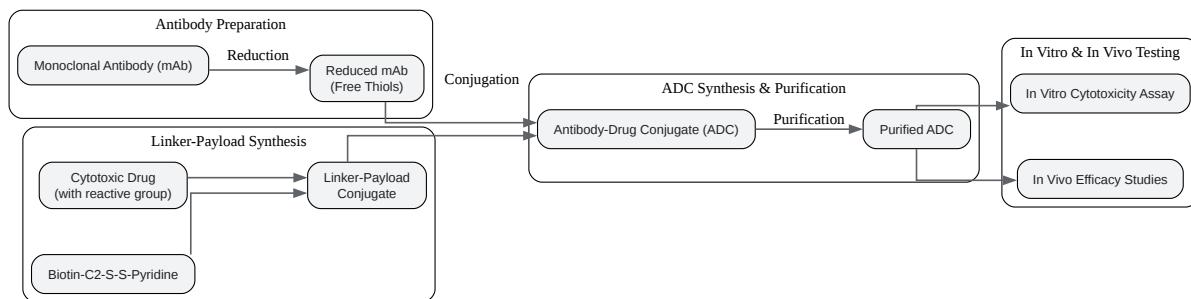
Procedure:

- Protein Preparation: If the protein does not have free thiols, it may be necessary to reduce existing disulfide bonds. Dissolve the protein in conjugation buffer. If reduction is needed, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.
- **Biotin-C2-S-S-Pyridine** Solution Preparation: Immediately before use, dissolve **Biotin-C2-S-S-Pyridine** in anhydrous DMSO to a concentration of 10 mM.
- Conjugation Reaction: Add the **Biotin-C2-S-S-Pyridine** solution to the protein solution. A molar excess of 10-20 fold of the biotin reagent over the protein is a good starting point, but the optimal ratio should be determined empirically.
- Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction can also be performed overnight at 4°C.
- Purification: Remove excess, unreacted **Biotin-C2-S-S-Pyridine** and the pyridine-2-thione byproduct by dialysis against PBS or using a desalting column.
- Characterization: Determine the degree of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Protocol 2: Cleavage of the Disulfide Bond and Release of the Conjugated Molecule

This protocol outlines the cleavage of the disulfide bond to release the conjugated molecule.

Materials:

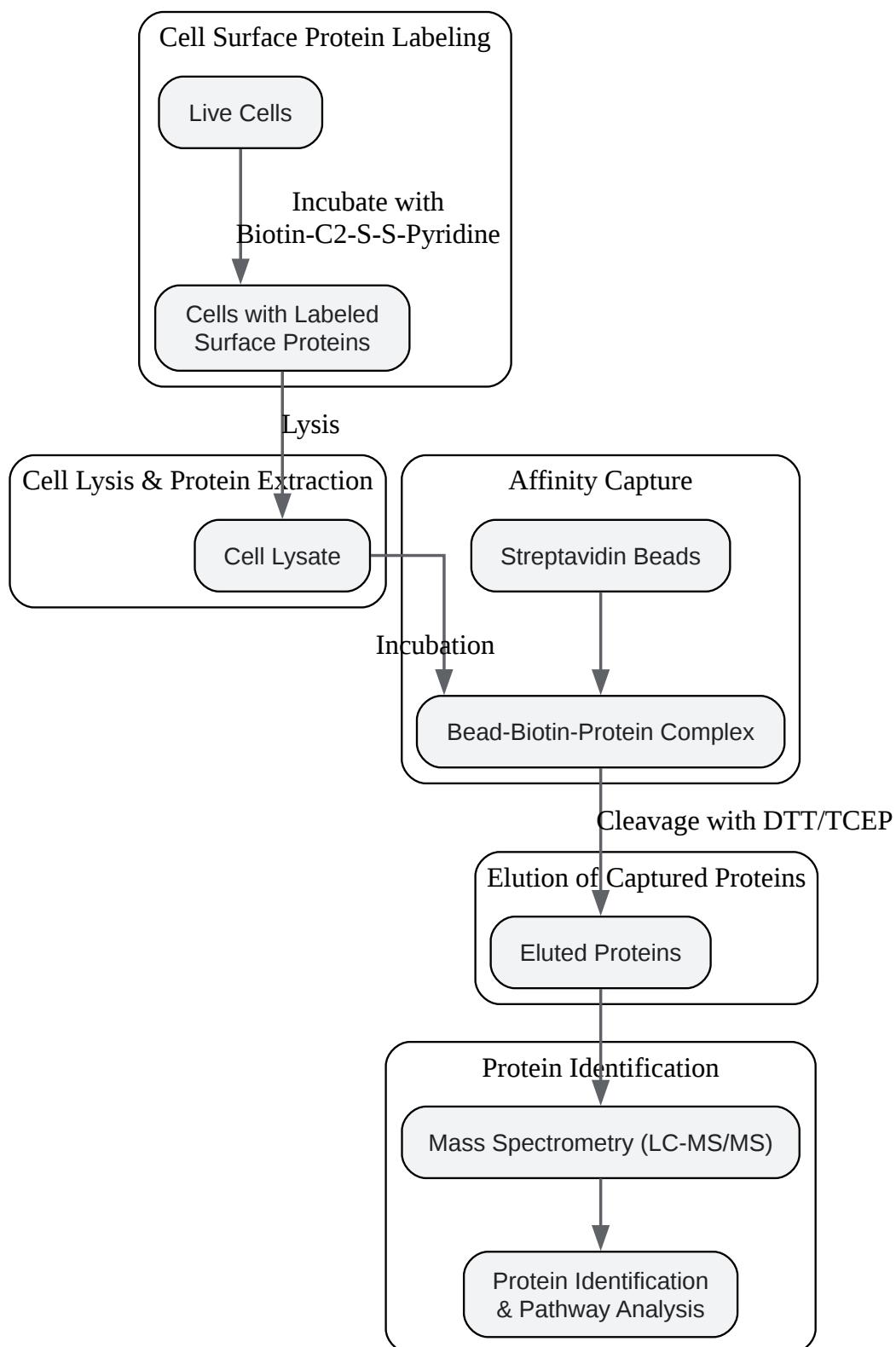

- Biotinylated protein conjugate from Protocol 1
- Cleavage Buffer (e.g., PBS, pH 7.5)
- Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

- Prepare Cleavage Solution: Dissolve the biotinylated protein conjugate in the cleavage buffer.
- Add Reducing Agent: Add DTT to a final concentration of 10-50 mM or TCEP to a final concentration of 5-20 mM.
- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. For complete cleavage, the incubation time can be extended.
- Analysis: The released molecule can be analyzed by various methods such as SDS-PAGE, HPLC, or mass spectrometry to confirm cleavage.

Application Workflow: Antibody-Drug Conjugate (ADC) Development

Biotin-C2-S-S-pyridine is a valuable tool in the early stages of ADC development for proof-of-concept studies. The following workflow illustrates its use.



[Click to download full resolution via product page](#)

Caption: Workflow for ADC development using a cleavable biotin linker.

Signaling Pathway and Experimental Workflow Visualization

While **Biotin-C2-S-S-pyridine** is not directly involved in modulating a specific signaling pathway, it is a key reagent in experimental workflows designed to study such pathways. A common application is in identifying protein-protein interactions or cell surface proteins involved in a particular signaling cascade through affinity purification.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for identifying cell surface proteins.

Conclusion

Biotin-C2-S-S-pyridine is a powerful and versatile reagent for researchers in life sciences and drug development. Its well-defined chemical properties, including the specific reactivity of the pyridyldithio group and the cleavable nature of the disulfide bond, allow for a wide range of applications. By understanding its characteristics and following optimized experimental protocols, scientists can effectively utilize this tool for protein labeling, targeted drug delivery, and the exploration of complex biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biotin-C2-S-S-pyridine | C17H24N4O2S3 | CID 3700991 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Dithiothreitol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [physical and chemical properties of Biotin-C2-S-S-pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7796605#physical-and-chemical-properties-of-biotin-c2-s-s-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com